N-Methyl-1H-imidazole-5-carboxamide
Overview
Description
“N-Methyl-1H-imidazole-5-carboxamide” is a chemical compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
Imidazole derivatives, including “N-Methyl-1H-imidazole-5-carboxamide”, can be synthesized through various methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The InChI code for “N-Methyl-1H-imidazole-5-carboxamide” is1S/C5H7N3O/c1-6-5(9)4-2-7-3-8-4/h2-3H,1H3,(H,6,9)(H,7,8)
. This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“N-Methyl-1H-imidazole-5-carboxamide” is a pale-yellow to yellow-brown solid . It has a molecular weight of 125.13 .Scientific Research Applications
1. Lipid-Lowering Activity
- Summary of Application : N-Methyl-1H-imidazole-5-carboxamide derivatives have been tested for their anti-hyperlipidemic activity in Triton-WR-1339-induced hyperlipidemic Wistar rats .
- Methods of Application : Compounds were synthesized through a coupling reaction between imidazoles-5-carbonyl chloride and amino benzophenones. The tested animals were divided into six groups, each receiving different treatments .
- Results : At a dose of 30 mg/kg body weight, compounds significantly decreased the plasma level of triglyceride (TG), low-density lipoprotein (LDL) and total cholesterol (TC) levels after 18 hours of treatment. Additionally, they significantly increased the plasma level of high-density lipoprotein (HDL) levels .
2. Antibacterial Properties
- Summary of Application : Piperazinyl oxazolidinone derivatives, containing heteroaromatic rings similar to the core structure of N-Methyl-1H-imidazole-5-carboxamide, have been explored for their antibacterial properties against gram-positive pathogens.
3. Synthesis of Functional Molecules
- Summary of Application : Imidazoles, including N-Methyl-1H-imidazole-5-carboxamide, are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Results : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
4. Therapeutic Potential
- Summary of Application : Imidazole is better known due to its broad range of chemical and biological properties. Imidazole has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
5. Preparation of N-Methoxy-N-Methylcyanoformamide
- Summary of Application : N-Methoxy-N-Methyl-1H-imidazole-1-carboxamide can be used as a reagent to prepare N-Methoxy-N-Methylcyanoformamide .
6. Ionic Liquid Precursor
- Summary of Application : 1-Methylimidazole, a compound similar to N-Methyl-1H-imidazole-5-carboxamide, is used as a precursor to some ionic liquids .
7. Synthesis of Functional Molecules
- Summary of Application : Imidazoles, including N-Methyl-1H-imidazole-5-carboxamide, are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Results : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
8. Anti-tubercular Activity
Future Directions
Imidazole derivatives, including “N-Methyl-1H-imidazole-5-carboxamide”, have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of “N-Methyl-1H-imidazole-5-carboxamide” could involve further exploration of these properties for potential therapeutic applications .
properties
IUPAC Name |
N-methyl-1H-imidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-3-8-4/h2-3H,1H3,(H,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFMCBMWUDAGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340563 | |
Record name | N-Methyl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1H-imidazole-5-carboxamide | |
CAS RN |
53525-55-6 | |
Record name | N-Methyl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-1H-imidazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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